molecular formula C7H6Br2FNO2 B13256327 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide

Cat. No.: B13256327
M. Wt: 314.93 g/mol
InChI Key: YVQDEIKYCVGQDF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide is a chemical compound with the molecular formula C7H5BrFNO2·HBr It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps:

    Bromination: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromo group.

    Fluorination: The brominated benzoic acid is then fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride.

    Amination: The resulting compound is aminated using ammonia or an amine source under controlled conditions.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but lacks the hydrobromide component.

    2-Amino-5-fluorobenzoic acid: Contains a fluorine substituent but lacks the bromo group.

    2-Amino-5-bromobenzoic acid: Contains a bromine substituent but lacks the fluorine group.

Uniqueness

2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide is unique due to the presence of all three substituents (amino, bromo, and fluoro) on the benzene ring, along with the hydrobromide salt form. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H6Br2FNO2

Molecular Weight

314.93 g/mol

IUPAC Name

2-amino-3-bromo-5-fluorobenzoic acid;hydrobromide

InChI

InChI=1S/C7H5BrFNO2.BrH/c8-5-2-3(9)1-4(6(5)10)7(11)12;/h1-2H,10H2,(H,11,12);1H

InChI Key

YVQDEIKYCVGQDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)F.Br

Origin of Product

United States

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